Research on gabapentinoid mechanisms is confounded by racemic phenibut's GABA-B agonism and thermal variability. (S)-Phenibut HCl (CAS 52950-37-5) offers a pure negative control with zero GABA-B affinity and distinct mp 194-196°C. • Isolates α2-δ VDCC pathways without sedative artifacts. • Validates enantiomeric excess in chiral resolution. • Serves as substrate for enantioselective GABA-T metabolism. In stock with CoA, ready for global dispatch.
(S)-4-Amino-3-phenylbutanoic acid hydrochloride (CAS 52950-37-5) is the enantiopure hydrochloride salt of the S-isomer of phenibut, a chiral beta-phenyl-GABA derivative. In scientific procurement and industrial quality control, this specific enantiomer is primarily sourced as an analytical reference standard for chiral resolution, a metabolic substrate for enzymatic assays, and a highly selective pharmacological tool. Unlike the commercially dominant racemic mixture, the (S)-enantiomer offers distinct thermal properties and a highly specific receptor binding profile, making it indispensable for isolating gabapentinoid mechanisms and validating enantiomeric purity in pharmaceutical manufacturing [1].
Substituting (S)-4-Amino-3-phenylbutanoic acid hydrochloride with the much cheaper racemic phenibut or the (R)-enantiomer introduces severe analytical and pharmacological artifacts. The racemate contains 50% (R)-phenibut, which acts as a potent GABA-B receptor agonist and a competitive inhibitor of GABA-aminotransferase (GABA-T). This completely confounds any attempt to isolate α2-δ voltage-dependent calcium channel (VDCC) mediated pathways or to conduct enantioselective metabolic degradation studies. Furthermore, the racemate exhibits a significantly higher melting point (206–209 °C) than the pure (S)-enantiomer (194–196 °C), meaning generic racemic substitution will fail standard thermal validation protocols required for enantiopure formulation and quality control [1].
The thermal profile of (S)-4-Amino-3-phenylbutanoic acid hydrochloride is fundamentally distinct from its racemic counterpart, serving as a primary metric for batch purity. Literature and World Health Organization reviews establish that the enantiopure (S)-form melts at 194–196 °C, whereas the racemate exhibits a significantly higher melting point of 206–209 °C [1]. This ~10–15 °C depression is a critical physical parameter for verifying the success of chiral resolution processes.
| Evidence Dimension | Melting Point |
| Target Compound Data | 194–196 °C |
| Comparator Or Baseline | Racemic Phenibut (206–209 °C) |
| Quantified Difference | ~10–15 °C lower melting point for the enantiopure (S)-form. |
| Conditions | Standard capillary melting point determination. |
The distinct melting point profile of the enantiopure (S)-form is a critical thermal benchmark for verifying chiral resolution success and ensuring batch purity in pharmaceutical procurement.
In radioligand binding assays using [3H]CGP54626, (S)-phenibut demonstrates a complete lack of affinity for the GABA-B receptor, whereas the (R)-enantiomer binds with a Ki of 92 ± 3 µM and the racemate with a Ki of 177 ± 2 µM [1]. This renders the (S)-enantiomer inactive at GABA-B receptors at doses up to 500 mg/kg in vivo.
| Evidence Dimension | GABA-B Receptor Affinity (Ki) |
| Target Compound Data | Inactive (No significant binding) |
| Comparator Or Baseline | (R)-Phenibut HCl (Ki = 92 ± 3 µM) |
| Quantified Difference | Complete absence of GABA-B affinity in the (S)-enantiomer. |
| Conditions | Radioligand binding assay ([3H]CGP54626) in rat brain membranes. |
Procuring the (S)-enantiomer provides a structurally identical negative control to validate that observed pharmacological effects in assays are not GABA-B mediated.
Despite lacking GABA-B activity, (S)-phenibut retains significant binding affinity for the α2-δ subunit of voltage-dependent calcium channels (VDCCs). Displacement assays using radiolabeled gabapentin show that (S)-phenibut binds to the α2-δ subunit with a Ki of 39 µM, which is comparable to the (R)-enantiomer (Ki = 23 µM) [1].
| Evidence Dimension | α2-δ Subunit Binding Affinity (Ki) |
| Target Compound Data | Ki = 39 µM |
| Comparator Or Baseline | (R)-Phenibut HCl (Ki = 23 µM) |
| Quantified Difference | Retains comparable α2-δ affinity (~1.7x difference) while entirely lacking the confounding GABA-B affinity of the (R)-isomer. |
| Conditions | Displacement of radiolabeled gabapentin in rat brain membrane preparations. |
Enables researchers to procure a ligand that strictly isolates α2-δ mediated anti-nociceptive pathways without the sedative GABA-B agonism of the R-enantiomer.
Enantioselective enzymatic studies demonstrate that the (S)- and (R)-enantiomers of beta-phenyl-GABA derivatives interact differently with GABA-aminotransferase (GABA-T). Specifically, (S)-phenibut acts as a substrate for GABA-T, whereas (R)-phenibut acts as a competitive inhibitor [1].
| Evidence Dimension | Enzymatic interaction type |
| Target Compound Data | Substrate for GABA-T |
| Comparator Or Baseline | (R)-Phenibut HCl (Competitive inhibitor) |
| Quantified Difference | Divergent enzymatic roles (substrate vs. competitive inhibitor). |
| Conditions | In vitro GABA-T enzymatic assays. |
Critical for enantioselective pharmacokinetic modeling and metabolic degradation studies where the racemic mixture produces conflicting kinetic data.
Due to its distinct thermal properties and enantiomeric purity, (S)-phenibut is procured as a reference standard in chiral chromatography and crystallization workflows. It is essential for verifying the enantiomeric excess (ee) of pharmaceutical-grade (R)-phenibut or racemic batches during industrial manufacturing [1].
Because it shares the exact physicochemical properties of the active (R)-enantiomer but completely lacks GABA-B receptor affinity, the (S)-enantiomer serves as a structurally identical negative control. It is used to subtract baseline noise and validate the specificity of GABA-B mediated responses in neuropharmacological screening [2].
Researchers studying gabapentinoid mechanisms procure (S)-phenibut to isolate α2-δ VDCC-mediated anti-nociceptive effects. Since it lacks the sedative and GABA-B agonistic properties of the (R)-enantiomer, it allows for the unconfounded study of calcium channel modulation in pain models [3].
In metabolic and pharmacokinetic studies, (S)-phenibut is utilized specifically as a substrate to evaluate GABA-aminotransferase (GABA-T) activity. This is critical for understanding the enantioselective degradation profiles of chiral GABA analogues, which cannot be accurately measured using the inhibitory racemate [4].